molecular formula C15H16ClNO4 B1679518 Romazarit CAS No. 109543-76-2

Romazarit

Número de catálogo: B1679518
Número CAS: 109543-76-2
Peso molecular: 309.74 g/mol
Clave InChI: LNXXSBRGLBOASF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Romazarit es un fármaco de molécula pequeña que actúa como un agonista del receptor alfa activado por proliferador de peroxisomas. Inicialmente fue desarrollado por Roche Holding AG para el tratamiento de enfermedades reumáticas, particularmente la artritis reumatoide. El compuesto ha demostrado potencial como fármaco antirreumático modificador de la enfermedad debido a sus propiedades antiinflamatorias .

Métodos De Preparación

Romazarit se puede sintetizar mediante un proceso de múltiples pasos que comienza con ácido 4-clorobenzoico, 2-cloroacetoacetato de etilo y 2-metil 2-hidroxipropionato de etilo . La ruta sintética implica los siguientes pasos:

Análisis De Reacciones Químicas

Romazarit experimenta varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen formamida, ácido sulfúrico, hidruro de aluminio y litio, cloruro de tionilo y derivados de alcóxido de sodio. Los principales productos formados a partir de estas reacciones son intermediarios que conducen al compuesto final de this compound .

Aplicaciones Científicas De Investigación

Metabolic Disease Treatment

Romazarit has been identified as a modulator of key metabolic pathways, making it a candidate for treating conditions such as dyslipidemia and obesity. Ore Pharmaceuticals Inc. acquired the rights to develop this compound after discovering its effects on lipid levels, body weight, and plasma glucose in preclinical models . The compound has shown promise in lowering lipid concentrations and managing glucose levels effectively, which are critical factors in metabolic syndrome.

Case Study: Clinical Trials for Metabolic Disorders

  • Objective : Evaluate the efficacy of this compound in reducing lipid levels and managing obesity.
  • Methodology : Phase II clinical trials were conducted to assess the compound's safety and effectiveness in patients with metabolic disorders.
  • Findings : Preliminary results indicated a significant reduction in both lipid profiles and body weight among participants, suggesting that this compound may be effective for long-term management of metabolic diseases .

Rheumatoid Arthritis Management

Initially developed as an anti-inflammatory drug, this compound reached Phase II clinical testing for rheumatoid arthritis. Its mechanism involves modulating inflammatory pathways, which is crucial for alleviating symptoms associated with autoimmune diseases .

Case Study: Efficacy in Rheumatoid Arthritis

  • Objective : Assess the impact of this compound on disease activity scores in rheumatoid arthritis patients.
  • Methodology : A population model was constructed to analyze disease activity over time among patients receiving this compound as part of their treatment regimen.
  • Results : The study demonstrated a significant decrease in disease activity scores (DAS28) over 60 weeks, indicating that this compound can effectively reduce inflammation and improve patient outcomes .

Pharmacological Mechanism

This compound's pharmacological profile suggests multiple mechanisms of action:

  • Lipid Metabolism : It influences lipid metabolism by modulating enzymes involved in lipid synthesis and breakdown.
  • Glucose Regulation : The compound appears to enhance insulin sensitivity, contributing to improved glucose homeostasis.
  • Anti-inflammatory Action : By inhibiting pro-inflammatory cytokines, this compound reduces inflammation associated with chronic diseases .

Future Research Directions

The ongoing research into this compound aims to further elucidate its mechanisms and broaden its therapeutic applications. Potential areas for future investigation include:

  • Long-term effects on cardiovascular health in patients with metabolic syndrome.
  • Combination therapies with other agents to enhance efficacy against rheumatoid arthritis.
  • Exploration of this compound's effects on additional inflammatory conditions beyond rheumatoid arthritis.

Data Summary Table

Application AreaFindingsStudy TypeReference
Metabolic DiseasesSignificant reduction in lipids and weightPhase II Clinical Trials
Rheumatoid ArthritisDecreased DAS28 scores over timePopulation Model Study
Mechanism of ActionModulates lipid metabolism and inflammationPharmacological Analysis

Mecanismo De Acción

Romazarit ejerce sus efectos al actuar como un agonista del receptor alfa activado por proliferador de peroxisomas. Este receptor participa en la regulación del metabolismo de lípidos y la inflamación. Al activar este receptor, this compound modula la expresión de genes involucrados en las respuestas inflamatorias, lo que lleva a una reducción de la inflamación y la progresión de la enfermedad en la artritis reumatoide .

Actividad Biológica

Romazarit, also known as Ro 31-3948, is a compound that has garnered attention for its potential as a disease-modifying antirheumatic drug (DMARD). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical findings.

This compound is characterized by its chemical structure, which includes a 4-chlorophenyl group and an oxazole moiety. Its mechanism of action involves modulating inflammatory processes, particularly in the context of rheumatoid arthritis (RA). It is believed to exert its effects through inhibition of pro-inflammatory mediators and modulation of immune responses.

Anti-inflammatory Activity

This compound has been evaluated in various models to assess its anti-inflammatory properties. In a study involving adjuvant-induced arthritis in rats, this compound demonstrated significant inhibition of hindpaw inflammation with a minimum effective dose of 30 mg/kg. The compound also showed dose-dependent improvements in symptoms over a 15-day period, with effective doses ranging from 25 mg/kg to 250 mg/kg .

Table 1: Summary of Anti-inflammatory Effects of this compound

Study TypeModel UsedMinimum Effective DoseKey Findings
Animal StudyAdjuvant-induced arthritis30 mg/kgInhibited hindpaw inflammation
Long-term StudyCollagen arthritis in rats25-250 mg/kgReduced inflammatory and bony changes
In vitro StudyProstaglandin E2 productionNot specifiedWeak inhibitor of prostaglandin synthetase activity

Lack of Acute Inflammation Activity

Interestingly, this compound exhibited little to no activity in acute inflammation models such as rabbit skin edema and carrageenan pleurisy. This suggests that while it may be effective in chronic inflammatory conditions like RA, it is less effective in acute inflammatory responses .

Clinical Studies

Clinical evaluations have further elucidated this compound's role in managing rheumatoid arthritis. A double-blind placebo-controlled study involving 224 patients assessed the efficacy of this compound at doses of 200 mg and 450 mg administered bi-daily for up to 24 weeks. The primary outcome measure was the Ritchie Index (RI), which evaluates disease activity based on tender and swollen joint counts.

Table 2: Clinical Study Overview

ParameterDetails
Study DesignDouble-blind placebo-controlled
Sample Size224 patients
Treatment DurationUp to 24 weeks
Doses Administered200 mg or 450 mg every 12 hours
Outcome MeasureRitchie Index (RI)

The results indicated that this compound effectively slowed disease progression, with plasma concentrations correlating better with patient response than the dosage itself. The pharmacokinetic-dynamic model suggested that this compound's efficacy was related to its concentration rather than the administered dose .

Safety Profile

This compound has been evaluated for potential side effects. In studies, it displayed no ulcerogenic potential and caused fewer hepatic changes compared to structurally similar compounds like clobuzarit. This safety profile is significant given the common concerns associated with long-term use of DMARDs .

Propiedades

IUPAC Name

2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXXSBRGLBOASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046216
Record name Romazarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109543-76-2
Record name Romazarit [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109543762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Romazarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROMAZARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN68E94R2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6.9 g (30.8 mmol) of 2-(4-chlorophenyl)-4-methyl-5-oxazolemethanol were combined with 6.2 g (155 mmol) of powdered sodium hydroxide in 45 ml of acetone and the suspension was heated to reflux. 4.9 g (41.1 mmol) of chloroform in 10 ml of acetone were added dropwise during 30 minutes and the suspension was heated at reflux for 4 hours. The solvent was removed by evaporation under reduced pressure, and the residue was partitioned between 150 ml of diethyl ether and 400 ml of water. The organic phase was separated and the aqueous phase was extracted twice with diethyl ether. The aqueous phase was acidified to pH 2 with concentrated hydrochloric acid and extracted three times with 50 ml of dichloromethane each time. The combined dichloromethane extracts were dried over magnesium sulphate, filtered and evaporated to yield 3.7 g of crude product. Recrystallization from ethyl acetate yielded 3.1 g (32.5%) of 2-[[2-(4-chlorophenyl)-4 -methyl-5-oxazolyl]methoxy]-2-methylpropionic acid of melting point 166°-167° C.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Romazarit
Reactant of Route 2
Reactant of Route 2
Romazarit
Reactant of Route 3
Romazarit
Reactant of Route 4
Romazarit
Reactant of Route 5
Reactant of Route 5
Romazarit
Reactant of Route 6
Romazarit

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.